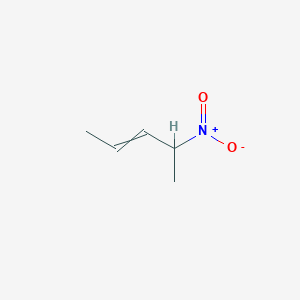
4-Nitropent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitropent-2-ene is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of a nitro group (-NO2) attached to a pentene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitropent-2-ene typically involves the nitration of pent-2-ene. This can be achieved through the reaction of pent-2-ene with nitric acid (HNO3) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position on the pentene chain.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitropent-2-ene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Reduction: 4-Aminopent-2-ene.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
4-Nitropent-2-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitro group transformations and their biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitropent-2-ene involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use.
Comparación Con Compuestos Similares
- 4-Nitrobut-2-ene
- 4-Nitrohex-2-ene
- 4-Nitrohept-2-ene
Comparison: 4-Nitropent-2-ene is unique due to its specific chain length and the position of the nitro group. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications where other nitroalkenes might not be as effective.
Propiedades
Número CAS |
1806-28-6 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
4-nitropent-2-ene |
InChI |
InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3 |
Clave InChI |
KFJZPZKGIFVDQR-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


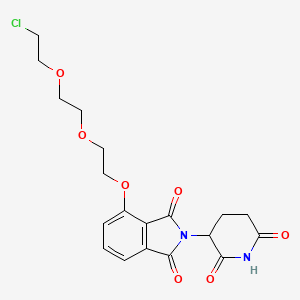
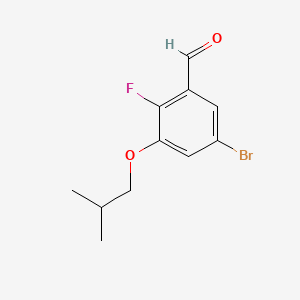
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)

![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
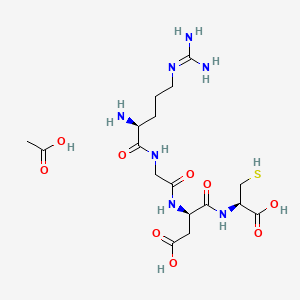
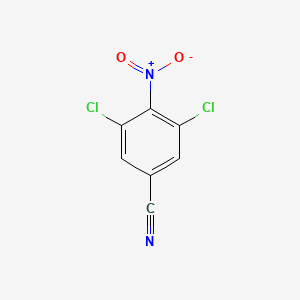
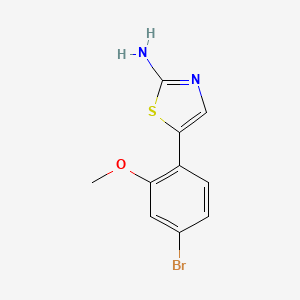
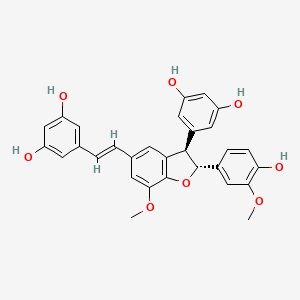
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
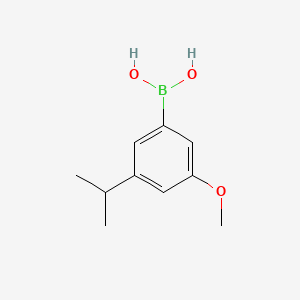

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
